molecular formula C9H14O3 B047673 Isoboonein CAS No. 99946-04-0

Isoboonein

Cat. No.: B047673
CAS No.: 99946-04-0
M. Wt: 170.21 g/mol
InChI Key: DPDXVBIWZBJGSX-XUTVFYLZSA-N
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Description

It exhibits significant antitumor and antibacterial activity . This compound is part of the iridoid family, which are monoterpenoids known for their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isoboonein can be achieved through various methods. One notable method involves the intramolecular Pauson–Khand reaction (IPKR) to construct the iridoid framework . This reaction is followed by strategic synthetic manipulations to access the targeted monoterpenes, including those with diverse oxy-functionalization patterns and multiple stereogenic centers .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as fungi and plants. The compound can be isolated using solvent extraction methods, followed by purification processes like chromatography.

Chemical Reactions Analysis

Types of Reactions: Isoboonein undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Isoboonein has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in plant defense mechanisms and microbial interactions.

    Medicine: Investigated for its antitumor and antibacterial properties.

    Industry: Utilized in the development of natural product-based pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Isoboonein involves its interaction with cellular targets to exert its biological effects. It is known to inhibit the growth of certain bacteria and tumor cells by interfering with their metabolic pathways . The exact molecular targets and pathways are still under investigation, but it is believed to involve the disruption of cellular processes essential for growth and survival .

Comparison with Similar Compounds

Isoboonein is unique among iridoids due to its specific structural features and biological activities. Similar compounds include:

  • Boschnialactone
  • Teucriumlactone
  • Iridomyrmecin
  • Scabrol A

These compounds share similar iridoid frameworks but differ in their functional groups and stereochemistry, leading to variations in their biological activities .

This compound stands out due to its potent antitumor and antibacterial properties, making it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

(4aR,6S,7R,7aS)-6-hydroxy-7-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-5-7-4-12-9(11)3-6(7)2-8(5)10/h5-8,10H,2-4H2,1H3/t5-,6-,7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDXVBIWZBJGSX-XUTVFYLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC2C1COC(=O)C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](C[C@H]2[C@@H]1COC(=O)C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447591
Record name isoboonein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99946-04-0
Record name isoboonein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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